2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
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Description
2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H22N4OS and its molecular weight is 402.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinases (cdks), which are essential in cellular processes and play a significant role in the development and progression of many diseases, including cancer .
Mode of Action
CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Biochemical Pathways
Cdks, which are potential targets of similar compounds, are responsible for phosphorylation of key components for cell proliferation . Therefore, it can be inferred that this compound might affect cell proliferation pathways.
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines .
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c28-22-21-20(19(16-29-21)18-9-5-2-6-10-18)24-23(25-22)27-13-11-26(12-14-27)15-17-7-3-1-4-8-17/h1-10,16H,11-15H2,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWMNAVKSAYPSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.